N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
Molecular Formula: C₂₂H₁₉N₅O₄ Average Mass: 417.425 g/mol Monoisotopic Mass: 417.143704 g/mol ChemSpider ID: 928084 IUPAC Name: N-(1,3-Benzodioxol-5-yl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 3,4-dimethylphenyl group at position 1 and an acetamide linker connected to a benzo[d][1,3]dioxol-5-yl moiety. The pyrazolo-pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The 3,4-dimethylphenyl substituent may enhance lipophilicity and target binding, while the benzo[d][1,3]dioxol group (a methylenedioxyphenyl derivative) is known to modulate pharmacokinetic properties, such as metabolic stability .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c1-13-3-5-16(7-14(13)2)27-21-17(9-24-27)22(29)26(11-23-21)10-20(28)25-15-4-6-18-19(8-15)31-12-30-18/h3-9,11H,10,12H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIECBAIFSRYHFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on core structure, substituents, and pharmacological relevance. Key comparisons include:
Table 1: Structural and Molecular Comparison
Key Observations:
Core Structure Variations :
- The target compound’s pyrazolo[3,4-d]pyrimidin-4-one core is distinct from pyrazolo[3,4-b]pyrazin-5-ones (e.g., compounds 13a–e), which lack the pyrimidine ring fusion and exhibit reduced molecular complexity .
- Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives (e.g., compound 3b ) share a fused pyrimidine system but differ in substitution patterns, impacting target selectivity .
Substituent Effects: The 3,4-dimethylphenyl group in the target compound contrasts with the 4-(2-phenyldiazenyl)phenyl group in compound 930469-18-4 . The latter’s azo group may confer photosensitivity or redox activity, whereas the dimethylphenyl group prioritizes hydrophobic interactions.
In contrast, 1,3-dimethylpyrazolo[3,4-b]pyrazin-5-ones are synthesized via reductive lactamization of N-(pyrazolyl) α-amino acids , a method less applicable to the target compound’s fused pyrimidine system.
Pharmacological Gaps: While benzothiazole derivatives (e.g., 5d ) show potent anti-inflammatory (IC₅₀: 12 μM) and antibacterial (MIC: 8 μg/mL) activity, the target compound’s biological data are absent in the provided evidence. Pyrazolo-pyrimidine analogs from other studies often target kinases (e.g., JAK2/STAT3) with IC₅₀ values in the nanomolar range .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
